(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Regioselective Synthesis : The research conducted by Hassaneen and Shawali (2013) on the regioselective synthesis of functionalized 3,4'-bis-(pyrazolyl)ketones illustrates the broader methodology of synthesizing heterocyclic compounds that share structural motifs with the compound of interest. This work highlights the chemoselectivity in reactions with hydrazine hydrate, a key aspect in the synthesis of pyrazolo[3,4-d]pyridazine derivatives, which are structurally related to the compound (Hassaneen & Shawali, 2013).
Synthesis of Heterocyclic Compounds : The work by Moneam (2005) on synthesizing heterocyclic compounds related to pyrrolylthieno[2,3-d]pyrimidines showcases the synthetic pathways that can be used to create complex molecules with multiple rings, similar to the target compound. These pathways involve reactions with hydrazine hydrate and various aldehydes, highlighting the potential for creating diverse derivatives (Moneam, 2005).
Applications in Drug Discovery
Antimicrobial Activity : Sarvaiya, Gulati, and Patel (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity. This study indicates the potential pharmaceutical applications of such compounds, suggesting that derivatives of the specified compound could also be explored for similar biological activities (Sarvaiya, Gulati, & Patel, 2019).
Antioxidant Properties : The synthesis and evaluation of the antioxidant activity of certain heterocyclic compounds as studied by George et al. (2010) provide insights into how structural derivatives of the specified compound could be assessed for their potential antioxidant properties. This line of research is crucial for drug development, especially in the search for new compounds with potential therapeutic effects against oxidative stress-related diseases (George, Sabitha, Kumar, & Ravi, 2010).
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole moiety have been reported to exhibit a wide range of biological and therapeutic properties .
Mode of Action
It’s worth noting that compounds with similar structures have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a wide range of biological and therapeutic properties .
Pharmacokinetics
The compound’s molecular weight of 2593004 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have been found to exhibit antimicrobial, antiviral, anti-inflammatory, antitumor, antidepressant, antihistaminic, antiparasitic, antiarthritic, antihypertensive, anticancer, analgesic, herbicidal, insecticidal, and fungicidal activities .
Properties
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O6S/c1-2-36-25(35)22-17-12-39-23(30-20(33)10-4-14-3-9-18-19(11-14)38-13-37-18)21(17)24(34)32(31-22)16-7-5-15(6-8-16)26(27,28)29/h3-12H,2,13H2,1H3,(H,30,33)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHLGDUAAVIDAZ-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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